

# BAY 3283142: A Technical Overview of Nitric Oxide-Independent Soluble Guanylate Cyclase Activation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Nurandociguat |           |
| Cat. No.:            | B15623723     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BAY 3283142 is an investigational small molecule that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] Developed by Bayer, this compound is currently undergoing Phase II clinical trials for the treatment of chronic kidney disease (CKD). [1][4] BAY 3283142 represents a novel therapeutic approach by targeting the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, inflammation, and fibrosis.[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of BAY 3283142, supported by data from analogous compounds, and details relevant experimental protocols for its evaluation.

# Mechanism of Action: NO-Independent sGC Activation

Under normal physiological conditions, nitric oxide (NO) binds to the reduced heme iron (Fe<sup>2+</sup>) of sGC, stimulating the production of the second messenger cGMP. However, in disease states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric state (Fe<sup>3+</sup>) or the heme group can be lost entirely, rendering the enzyme unresponsive to NO.



# Foundational & Exploratory

Check Availability & Pricing

BAY 3283142 and other sGC activators circumvent this limitation by directly activating the oxidized or heme-free forms of sGC.[6] This NO-independent activation restores the production of cGMP, thereby reactivating downstream signaling pathways that promote vasodilation and are thought to have beneficial effects in conditions like chronic kidney disease.[5][7]

Signaling Pathway of NO-Independent sGC Activation by BAY 3283142





Click to download full resolution via product page

Caption: NO-independent activation of sGC by BAY 3283142.



# Quantitative Data on sGC Activation (from Analogous Compounds)

While specific preclinical data for BAY 3283142 is not yet publicly available, data from closely related sGC activators developed by Bayer, such as cinaciguat (BAY 58-2667) and runcaciguat (BAY 1101042), provide insights into the expected potency and efficacy.

| Compound                                                            | Assay Type                                                          | Key Parameter | Value | Reference |
|---------------------------------------------------------------------|---------------------------------------------------------------------|---------------|-------|-----------|
| Cinaciguat (BAY 58-2667)                                            | sGC activation in platelets                                         | EC50          | 15 nM | N/A       |
| Binding to sGC                                                      | Kd                                                                  | 3.2 nM        | N/A   |           |
| Runcaciguat<br>(BAY 1101042)                                        | cGMP formation<br>in recombinant<br>sGC-<br>overexpressing<br>cells | MEC           | 3 nM  | N/A       |
| cGMP formation<br>in recombinant<br>sGC-<br>overexpressing<br>cells | EC50                                                                | 27 nM         | N/A   |           |

EC<sub>50</sub>: Half-maximal effective concentration; Kd: Dissociation constant; MEC: Minimum effective concentration.

# **Experimental Protocols**

The following are detailed methodologies for key experiments typically used to characterize nitric oxide-independent sGC activators.

# In Vitro sGC Enzymatic Activity Assay

Objective: To determine the direct effect of the compound on the activity of purified sGC.



#### Materials:

- Purified recombinant human sGC ( $\alpha 1/\beta 1$ )
- BAY 3283142 (or analogous compound)
- Guanosine-5'-triphosphate (GTP)
- Magnesium chloride (MgCl<sub>2</sub>)
- Dithiothreitol (DTT)
- Triethanolamine (TEA) buffer
- ODQ (1H-[8][9]oxadiazolo[4,3-a]quinoxalin-1-one) to induce heme oxidation
- · cGMP enzyme immunoassay (EIA) kit

#### Protocol:

- Prepare a reaction mixture containing TEA buffer, MgCl2, DTT, and purified sGC.
- To induce the NO-unresponsive state, pre-incubate the sGC enzyme with ODQ.
- Add varying concentrations of BAY 3283142 to the reaction mixture.
- Initiate the enzymatic reaction by adding GTP.
- Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
- Terminate the reaction by adding a stop solution (e.g., EDTA).
- Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.
- Calculate kinetic parameters such as EC<sub>50</sub> and Vmax from the concentration-response curves.

Experimental Workflow for In Vitro sGC Activity Assay





Click to download full resolution via product page

Caption: Workflow for determining in vitro sGC activation.

# **Cellular cGMP Formation Assay**

Objective: To measure the ability of the compound to increase intracellular cGMP levels in a cellular context.

#### Materials:

- A suitable cell line overexpressing human sGC (e.g., CHO cells)
- BAY 3283142 (or analogous compound)
- Cell culture medium and supplements
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
- Lysis buffer
- · cGMP enzyme immunoassay (EIA) kit

#### Protocol:

- Seed sGC-overexpressing cells in multi-well plates and culture until confluent.
- Pre-treat the cells with a PDE inhibitor for a short period.
- Add varying concentrations of BAY 3283142 to the cells.
- Incubate for a specified time at 37°C.
- · Lyse the cells using a suitable lysis buffer.



- Measure the cGMP concentration in the cell lysates using a cGMP EIA kit.
- Normalize the cGMP concentration to the total protein content of each sample.
- Generate concentration-response curves to determine the EC<sub>50</sub>.

# In Vivo Models of Chronic Kidney Disease

Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of CKD.

#### Animal Model:

 ZSF1 rats are a commonly used model as they develop hypertension, obesity, type 2 diabetes, and progressive kidney disease, mimicking key aspects of human CKD.[6]

#### Protocol:

- Acclimate ZSF1 rats to the experimental conditions.
- Group the animals and initiate daily oral administration of BAY 3283142 at different dose levels or vehicle control.
- Monitor key parameters throughout the study, including:
  - Blood pressure: Using telemetry or tail-cuff methods.
  - Urinary albumin-to-creatinine ratio (UACR): A marker of kidney damage.
  - Glomerular filtration rate (GFR): To assess kidney function.
  - Plasma biomarkers: Such as creatinine and blood urea nitrogen (BUN).
- At the end of the study, collect kidney tissues for histopathological analysis to assess structural changes, fibrosis, and inflammation.
- Analyze the data to determine the dose-dependent effects of BAY 3283142 on the progression of CKD.



## Conclusion

BAY 3283142 is a promising therapeutic candidate that targets a key signaling pathway implicated in the pathophysiology of chronic kidney disease and other cardiovascular disorders. Its nitric oxide-independent mechanism of sGC activation offers the potential for efficacy in disease states characterized by oxidative stress where traditional NO-based therapies may be less effective. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential and safety profile of this novel sGC activator. The experimental protocols outlined in this guide provide a framework for the continued investigation of BAY 3283142 and other compounds in this class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
- 2. patientcareonline.com [patientcareonline.com]
- 3. Bayer United States of America Bayer Initiates Phase II Study of Soluble Guanylate Cyclase Activator (BAY3283142) in Patients With Chronic Kidney Disease [bayer2019tf.q4web.com]
- 4. Bayer Initiates Phase II Study of Soluble Guanylate Cyclase Activator (BAY3283142) in Patients With Chronic Kidney Disease [businesswire.com]
- 5. Chronic kidney disease || Healthy volunteers | Study 21938 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 6. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats [mdpi.com]
- 7. Chronic kidney disease || Hypertension | Study 21592 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. BAY-3283142 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



- 9. Runcaciguat Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- To cite this document: BenchChem. [BAY 3283142: A Technical Overview of Nitric Oxide-Independent Soluble Guanylate Cyclase Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623723#bay-3283142-effects-on-nitric-oxide-independent-sgc-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com